molecular formula C6H11NO B2492015 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3; 75885-58-4

2,2-Dimethylcyclopropanecarboxamide

Cat. No.: B2492015
CAS No.: 1759-55-3; 75885-58-4
M. Wt: 113.16
InChI Key: YBZQRYWKYBZZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry

Cyclopropane derivatives are a fascinating and important class of molecules in modern organic chemistry. wikipedia.orgnih.gov Consisting of a three-membered carbon ring, their structure possesses significant ring strain, making them highly reactive and synthetically versatile. nih.govwikipedia.org This inherent strain allows for a variety of ring-opening reactions, providing access to a diverse array of more complex molecular architectures. nih.gov Many compounds bearing the cyclopropane motif are found in nature or are synthetically derived and exhibit significant biological activity. wikipedia.orgacs.org Their presence in commercial products such as pyrethroid insecticides and quinolone antibiotics like ciprofloxacin (B1669076) highlights their practical importance. wikipedia.orgacs.org The stereoselective synthesis of cyclopropane derivatives has seen tremendous advances, further expanding their utility as building blocks in the creation of complex target molecules. acs.org

Research Trajectories and Academic Importance of 2,2-Dimethylcyclopropanecarboxamide (B158928)

This compound, particularly its chiral (S)-enantiomer, has garnered significant academic and industrial interest primarily as a key chiral intermediate. researchgate.net The principal driver of this research has been its role in the synthesis of Cilastatin (B194054). researchgate.netchemicalbook.com Cilastatin is an inhibitor of dehydropeptidase-I, an enzyme that degrades the antibiotic imipenem (B608078); by co-administering Cilastatin, the efficacy of imipenem is preserved. researchgate.net Consequently, research has focused on developing efficient and stereoselective synthetic routes to (S)-(+)-2,2-dimethylcyclopropanecarboxamide. researchgate.netgoogle.com This includes explorations of both traditional chemical synthesis and innovative biocatalytic processes, aiming for improved yields, enantiomeric purity, and industrial scalability. researchgate.net Its utility has also been noted in the preparation of other enzyme inhibitors, such as those for mammalian β-lactamase renal dipeptidase. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective and Enantioselective Synthetic Methodologies of 2,2 Dimethylcyclopropanecarboxamide

Chemical Synthesis Approaches

The creation of 2,2-dimethylcyclopropanecarboxamide (B158928) can be achieved through several chemical synthesis routes. These are generally classified as either conventional, often involving multiple steps, or more modern approaches that may employ chiral auxiliaries to achieve stereoselectivity.

Conventional Multistep Pathways

Traditional methods for synthesizing this compound typically involve a sequence of well-established chemical reactions. These pathways, while effective, often require multiple transformations to reach the final product.

One established route to this compound begins with the diazotization of a primary amine, followed by a cyclopropanation reaction and subsequent hydrolysis to form the target amide. A common starting material for this process is glycine (B1666218) ethyl ester hydrochloride. google.comgoogle.com

The synthesis proceeds through the following key steps:

Diazotization: Glycine ethyl ester hydrochloride undergoes a diazotization reaction with sodium nitrite (B80452) under acidic conditions to form a diazonium salt solution. google.com This reaction is typically performed at low temperatures, ranging from -10 to 20 °C. google.com

Cyclopropanation: Isobutylene (B52900) is then introduced into the diazonium salt solution. In the presence of a copper catalyst, such as trifluoroacetic acid copper, a cyclopropanation reaction occurs to yield dimethyl cyclopropane (B1198618) carboxylic acid ethyl ester. google.comgoogle.com

Hydrolysis: The resulting ester is hydrolyzed to 2,2-dimethylcyclopropanecarboxylic acid. google.comgoogle.com This can be achieved using an aqueous sodium hydroxide (B78521) solution followed by acidification. google.com The hydrolysis of nitriles to carboxylic acids, a related transformation, proceeds through an amide intermediate. libretexts.orgpressbooks.pubchemistrysteps.com While the direct reaction with water is slow, it can be accelerated by heating with either a dilute acid or an alkali. stackexchange.comchemguide.co.uk

Ammonolysis: The carboxylic acid is then converted to the final product, S-(+)-2,2-dimethylcyclopropane carboxamide, through an ammonolysis reaction. google.comgoogle.com

This method is noted for its use of readily available and lower-cost reagents, simple operation, and mild reaction conditions. google.comgoogle.com

The direct conversion of carboxylic acids and their corresponding esters to amides is another important synthetic strategy. Amide bonds are fundamental in many areas of chemistry and biology, driving continuous research into more efficient and environmentally friendly synthetic methods. mdpi.com

Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (above 160°C) and is generally limited to less sensitive substrates due to the formation of unreactive ammonium (B1175870) salts. mdpi.comencyclopedia.pub To overcome this, various activating agents and catalysts have been developed. mdpi.comresearchgate.net

For instance, 2,2-dimethylcyclopropanecarboxylic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride. google.comgoogle.com This activated intermediate then readily reacts with an amine to form the amide. researchgate.net

Catalytic methods for direct amidation are also prevalent. Group (IV) metal complexes have been shown to catalyze the direct formation of amides from non-activated carboxylic acids and amines, with water being the only byproduct. Other reagents, such as methyltrimethoxysilane (B3422404) (MTM), have been identified as effective and safer alternatives for mediating direct amidation reactions, offering moderate to excellent yields. chemistryviews.org The reaction of carboxylic acids with MTM is proposed to proceed through a silyl (B83357) ester intermediate. chemistryviews.org

The synthesis of esters from carboxylic acids can also be a key step. For example, reactions with dichloromethane, dichloroethane, or dichloropropane under mild conditions can yield various esters. rsc.org

Chiral Auxiliary-Mediated Strategies

To achieve enantiomerically pure forms of this compound, chiral auxiliary-mediated strategies are employed. These methods introduce a chiral molecule to influence the stereochemical outcome of the reaction.

Chiral resolution is a common technique for separating a racemic mixture into its individual enantiomers. wikipedia.org This often involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. wikipedia.orgpharmtech.com

L-(-)-Menthol has been successfully used as a chiral auxiliary for the resolution of 2,2-dimethylcyclopropanecarboxylic acid. google.comgoogle.comnih.gov The process involves the following steps:

Esterification: The racemic 2,2-dimethylcyclopropanecarboxylic acid is converted to its acid chloride and then reacted with L-(-)-menthol to form a mixture of diastereomeric esters. google.comgoogle.com

Separation: These diastereomers are then separated, often by chromatography. nih.gov

Ammonolysis: The desired diastereomer is then subjected to ammonolysis to yield the enantiomerically pure S-(+)-2,2-dimethylcyclopropanecarboxamide. google.comgoogle.com

Chiral Resolving Agent Application Reference
L-(-)-MentholResolution of 2,2-dimethylcyclopropanecarboxylic acid google.comgoogle.comnih.gov
L-carnitine oxalateResolution of 2,2-dimethylcyclopropanecarboxylic acid researchgate.net
(+)-Tartaric acidResolution of racemic bases libretexts.org

Diastereoselective cyclopropanation offers a more direct route to enantiomerically enriched cyclopropane derivatives. These methods utilize a chiral auxiliary attached to the starting material to control the facial selectivity of the cyclopropanation reaction.

For example, the use of camphorpyrazolidinone-derived α,β-unsaturated amides has been explored for diastereoselective cyclopropanation. chemrxiv.org The reaction of these substrates with sulfur ylides can produce cyclopropane products with varying degrees of diastereoselectivity depending on the solvent and reaction conditions. chemrxiv.org

Another approach involves the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the reaction of α,β-unsaturated esters with a silylated telluronium allylide, affording trans-2-silylvinyl-trans-3-substituted cyclopropyl (B3062369) esters with high diastereoselectivity. nih.gov

Enzyme-catalyzed carbene transfer reactions have also emerged as a powerful tool for stereoselective cyclopropanation. utdallas.edunih.gov Engineered myoglobin-based biocatalysts have been developed for the synthesis of both enantiomers of cyclopropylphosphonate esters with high diastereo- and enantioselectivity. utdallas.edurochester.edu

Furthermore, directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives have been shown to produce densely substituted, stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.govnih.gov The rigidity of the cyclopropyl core in these substrates allows for highly selective reactions on the adjacent alkenyl moiety. nih.gov

Methodology Key Features Reference
Camphorpyrazolidinone-derived amidesDiastereoselective cyclopropanation with sulfur ylides chemrxiv.org
(-)-8-Phenylmenthol as chiral auxiliaryHigh diastereoselectivity in reaction with telluronium allylide nih.gov
Engineered Myoglobin BiocatalystsEnantiodivergent synthesis of cyclopropylphosphonates utdallas.edurochester.edu
Directed Simmons-Smith CyclopropanationSynthesis of stereodefined bicyclopropanes nih.govnih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of the cyclopropane ring with high precision. Palladium, copper, and rhodium complexes have been extensively explored for their ability to mediate the formation of carbon-carbon bonds, leading to the desired cyclopropane structure.

Palladium-catalyzed reactions have emerged as a versatile method for the synthesis of complex organic molecules. While direct palladium-catalyzed cyclopropanation of an alkene with an amide to form this compound is not extensively documented, related transformations provide a strong basis for the feasibility of such approaches. Palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been successfully employed to create highly substituted and conformationally restricted aza[3.1.0]bicycles. This demonstrates the capability of palladium to facilitate C-N bond formation involving a cyclopropane ring.

Furthermore, palladium-catalyzed coupling reactions of amides with cyclopropanols have been developed for the synthesis of γ-diketones, proceeding through the activation of both C-N and C-C bonds. Although not a direct cyclopropanation, this methodology highlights the reactivity of amides in palladium-mediated transformations involving cyclopropyl units. The development of a direct palladium-catalyzed cyclopropanation of isobutylene with a suitable nitrogen-containing carbene precursor or via C-H activation and amination pathways remains an active area of research.

Copper and rhodium-catalyzed reactions of diazo compounds with alkenes are among the most effective strategies for the synthesis of cyclopropanes. These reactions proceed via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation with an alkene.

Rhodium catalysts, in particular, have been shown to be highly effective in the enantioselective cyclopropanation of electron-deficient alkenes. The use of chiral dirhodium carboxylate catalysts allows for a high degree of stereocontrol. For instance, the reaction of acrylates with aryldiazoacetates in the presence of a chiral rhodium catalyst such as Rh₂(S-TCPTAD)₄ can yield cyclopropanes with high enantiomeric excess. nih.gov While the direct cyclopropanation of isobutylene with diazoacetamide (B1201003) to form this compound is a specific application, the general principles of these rhodium-catalyzed reactions are applicable. The mechanism is believed to involve the formation of a rhodium-carbene, which then undergoes an asynchronous concerted addition to the alkene. nih.gov

CatalystAlkeneDiazo CompoundProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Rh₂(S-TCPTAD)₄Methyl AcrylateMethyldiazoacetateMethyl 2-methylcyclopropane-1-carboxylate->95%
Rh₂(S-TCPTAD)₄AcrylonitrilePhenyldiazoacetate2-Phenylcyclopropane-1-carbonitrile95:598%

Copper-catalyzed cyclopropanation reactions are also widely used due to the lower cost of copper catalysts. The mechanism of copper(I)-catalyzed cyclopropanation involves the formation of a copper-carbene intermediate from a diazo compound. This intermediate then reacts with an alkene to form the cyclopropane ring. csic.es The stereoselectivity of the reaction can be influenced by the ligands on the copper catalyst. Theoretical studies on the copper(I)-catalyzed cyclopropanation of (Z)- and (E)-but-2-ene with methyl diazoacetate have shown that the stereoselectivity arises from steric interactions between the catalyst's ligands and the substituents on the alkene. csic.es

Catalyst SystemAlkeneDiazo CompoundProductDiastereoselectivity
[Cu(CH₃CN)₄]PF₆(Z)-But-2-eneMethyl DiazoacetateMethyl 2,3-dimethylcyclopropane-1-carboxylateVaries with ligand
[Cu(CH₃CN)₄]PF₆(E)-But-2-eneMethyl DiazoacetateMethyl 2,3-dimethylcyclopropane-1-carboxylateVaries with ligand

This table illustrates the general application of copper-catalyzed cyclopropanation. Specific data for the synthesis of this compound using this method is not detailed in the provided search results.

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, with their inherent chirality, are particularly well-suited for the production of enantiomerically pure compounds.

The stereoselective synthesis of this compound can be efficiently achieved using enzymes such as nitrilases and amidases. These enzymes can resolve racemic mixtures or perform enantioselective transformations to yield the desired chiral amide.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. However, some nitrilases also exhibit "nitrile hydratase-like" activity, catalyzing the hydration of nitriles to amides. This activity can be harnessed for the enantioselective synthesis of chiral amides.

A notable example is the engineering of a nitrilase from Bacillus smithii (BaNIT). Through rational design and mutation, the enzyme's activity was switched from predominantly nitrile hydrolysis to highly enantioselective nitrile hydration. The engineered nitrilase was used for the efficient synthesis of chiral this compound from 2,2-dimethylcyclopropanenitrile. The mutant enzyme exhibited a significant increase in amide formation and a dramatic improvement in enantioselectivity.

EnzymeSubstrateProductAmide Proportion (%)Enantiomeric Ratio (E)
Wild-type BaNIT2,2-Dimethylcyclopropanenitrile(S)-2,2-Dimethylcyclopropanecarboxamide11.210.8
Mutant BaNIT2,2-Dimethylcyclopropanenitrile(S)-2,2-Dimethylcyclopropanecarboxamide98.8291

Amidase-catalyzed kinetic resolution is another effective strategy for obtaining enantiomerically pure this compound. In this approach, an amidase selectively hydrolyzes one enantiomer of a racemic mixture of the amide to its corresponding carboxylic acid, leaving the other enantiomer unreacted and in high enantiomeric purity.

Researchers have successfully utilized immobilized cells of Delftia tsuruhatensis CCTCC M 205114, which harbor an R-amidase, for the asymmetric hydrolysis of racemic this compound. nih.gov This process selectively hydrolyzes the (R)-enantiomer, allowing for the accumulation of the desired (S)-2,2-dimethylcyclopropanecarboxamide with high enantiomeric excess. nih.gov The optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for achieving high yield and enantioselectivity. nih.gov

BiocatalystSubstrateProduct (S-enantiomer)Yield of S-amide (%)Enantiomeric Excess (ee) of S-amide (%)
Immobilized Delftia tsuruhatensisRacemic this compound(S)-2,2-Dimethylcyclopropanecarboxamide>4997.7

This table shows the results of the kinetic resolution of racemic this compound using an immobilized whole-cell biocatalyst.

Additionally, a novel R-stereospecific amidase-producing strain, Brevibacterium epidermidis ZJB-07021, has been isolated and identified, showing potential for the stereoselective bioconversion of racemic this compound. oup.com

Enzyme-Mediated Stereoselective Transformations

Esterase and Lipase-Mediated Enantioselective Resolution of Esters

The enantioselective hydrolysis of racemic esters is a well-established method for obtaining chiral compounds. In the context of this compound synthesis, this involves the resolution of a racemic precursor, ethyl 2,2-dimethylcyclopropanecarboxylate.

Lipases, a subclass of esterases, have demonstrated high efficiency and enantioselectivity in this process. Among various lipases tested, Novozyme 435, an immobilized form of Candida antarctica lipase (B570770) B, has shown superior performance in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate. cjcatal.com This enzymatic resolution yields S-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess (ee). cjcatal.com

The optimization of reaction parameters is crucial for maximizing the yield and enantioselectivity of the desired product. Key parameters that have been investigated include enzyme dosage, substrate concentration, pH, temperature, and reaction time. cjcatal.com Under optimal conditions, a yield of 45.6% and an enantiomeric excess of 99.2% for S-(+)-2,2-dimethylcyclopropanecarboxylic acid have been achieved. cjcatal.com The stability and reusability of the biocatalyst are also important considerations for industrial applications, and Novozyme 435 has been shown to retain a significant portion of its initial activity after multiple uses. cjcatal.com

Table 1: Lipase-Mediated Enantioselective Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate

Enzyme Substrate Concentration (mmol/L) Enzyme Dosage (g/L) pH Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
Novozyme 435 65 16 7.2 30 64 45.6 99.2

Directed Evolution and Engineering of Biocatalysts for Enhanced Enantioselectivity and Catalytic Activity

While naturally occurring enzymes can be effective, their properties are often not ideal for industrial processes. Directed evolution and protein engineering techniques are employed to tailor biocatalysts for specific applications, enhancing their activity, selectivity, and stability.

In the broader context of cyclopropane synthesis, engineered heme proteins, such as variants of cytochrome P450, have been developed to catalyze cyclopropanation reactions with high diastereo- and enantioselectivity. nih.govresearchgate.net These engineered enzymes can be utilized in whole-cell systems, offering a practical approach for synthesis. nih.govresearchgate.net Directed evolution has been instrumental in creating enzyme variants that can accept a wider range of substrates and produce cyclopropane derivatives with exceptional stereocontrol. nsf.gov For instance, engineered myoglobin-based biocatalysts have been developed for the highly enantioselective cyclopropanation of olefins. digitellinc.com

This approach of engineering biocatalysts is directly applicable to the synthesis of chiral precursors for this compound. By modifying the active site of enzymes like amidases or the aforementioned cyclopropanating enzymes, it is possible to improve their performance for the specific substrates involved in the synthesis of the desired enantiomer of this compound.

Industrial Scale Synthetic Considerations (Methodology Focused)

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. The focus shifts to process optimization to ensure high yield, purity, cost-effectiveness, and sustainability.

Process Optimization for Large-Scale Production with High Yield and Purity

For the industrial production of this compound, particularly through biocatalytic methods, several process parameters need to be carefully controlled and optimized. This includes the reaction conditions for the enzymatic conversion and the subsequent purification steps.

A patented method for purifying this compound produced via a biocatalytic route outlines a multi-step process to achieve high purity. google.com This process involves:

Initial Separation: Removal of microbial cells and other solid impurities from the reaction mixture through centrifugation or membrane filtration. google.com

Decolorization: Treatment with activated carbon to remove colored impurities. google.com

Purification and Concentration: Adjustment of pH followed by adsorption onto a macroporous resin. The product is then eluted with a hydrophilic solvent, which is subsequently removed under reduced pressure to yield the crude product. google.com

Crystallization: The crude product is dissolved in hot water and then crystallized at a low temperature to obtain the final product with high purity. google.com

Development of Sustainable and Environmentally Benign Production Methods

Modern chemical manufacturing places a strong emphasis on green chemistry principles, aiming to develop processes that are both efficient and environmentally friendly. The use of biocatalysis in the synthesis of this compound is inherently a step towards sustainability.

Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, which significantly reduces energy consumption and the use of harsh or toxic reagents compared to traditional chemical synthesis. digitellinc.com Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste generation. digitellinc.comnih.gov

The development of whole-cell biocatalysts further enhances the sustainability of the process by eliminating the need for costly and time-consuming enzyme purification. nih.gov The reusability of biocatalysts, as demonstrated with immobilized enzymes like Novozyme 435, also contributes to a more economical and environmentally friendly process by reducing waste and catalyst cost over multiple production cycles. cjcatal.com

Future research in this area will likely focus on the use of renewable starting materials and the integration of biocatalytic steps into continuous flow processes, further advancing the sustainability of this compound production.

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethylcyclopropanecarboxamide

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of cyclopropanecarboxamide (B1202528) derivatives are valuable for synthesizing intricate molecular architectures, particularly those containing fused or bridged ring systems. These reactions often proceed by creating a new bond between a part of the amide substituent and the cyclopropane (B1198618) ring or an adjacent group.

Base-Promoted Intramolecular Additions of Vinyl Cyclopropanecarboxamides

A notable transformation of cyclopropanecarboxamide derivatives involves the base-promoted intramolecular addition of tethered vinyl groups. mdpi.comdntb.gov.uanih.gov This reaction provides a pathway to construct conformationally restricted aza[3.1.0]bicycles, which are significant structural motifs in various natural products and bioactive compounds. mdpi.comdntb.gov.uanih.govresearchgate.net The process is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.comresearchgate.net

The reaction tolerates a range of substituents on the vinyl group and the cyclopropane ring. mdpi.com For instance, various 1-aryl-substituted vinyl cyclopropanecarboxamides bearing electron-donating or electron-withdrawing groups have been successfully cyclized. mdpi.com This method has proven to be scalable, demonstrating its utility for the practical synthesis of these valuable bicyclic scaffolds. mdpi.com

In a related approach, palladium(II) catalysis can also effect an intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to yield similar aza[3.1.0]bicycles. nih.gov This alternative method proceeds under mild conditions and uses oxygen as the terminal oxidant. nih.gov

Table 1: Examples of Base-Promoted Intramolecular Cyclization mdpi.comresearchgate.net

SubstrateProductYield (%)Diastereomeric Ratio (dr)
N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide derivativeAza[3.1.0]bicycle derivative855:4
Cyclopropyl (B3062369) moiety-substituted derivativeCorresponding aza[3.1.0]bicycle81Not Reported

Cyclization of Tethered Sulfonamides with Cyclopropene (B1174273) Moieties

While specific examples involving 2,2-dimethylcyclopropanecarboxamide (B158928) are not prevalent in the searched literature, the reactivity of related cyclopropane systems provides insight into potential transformations. The general principle of intramolecular cyclization extends to other activated cyclopropane derivatives. For instance, the high ring strain of cyclopropenes makes them reactive partners in cyclization reactions. Tethering a nucleophilic group, such as a sulfonamide, allows for intramolecular additions to form bicyclic products. These reactions capitalize on the release of ring strain as a thermodynamic driving force.

Cyclopropane Ring-Opening and Rearrangement Reactions

The significant ring strain of approximately 27 kcal/mol makes the cyclopropane ring susceptible to opening under various conditions, including acid or metal catalysis. masterorganicchemistry.com These reactions are driven by the release of this strain energy and can lead to a diverse array of products.

Strain-Release Driven Transformations of the Cyclopropane Ring System

The inherent strain in the cyclopropane ring is a powerful driving force for a variety of chemical transformations. masterorganicchemistry.comnih.gov Ring-opening reactions can be initiated by electrophiles, Lewis acids, or through radical pathways. nih.govacs.orgdigitellinc.com For example, subjecting vinylcyclopropanes to Brønsted acids can lead to the opening of the cyclopropane bond, followed by an in-situ cyclization to form new heterocyclic systems. digitellinc.com Similarly, Lewis acids can mediate the rearrangement of vinylcyclopropanes into fused cyclopentenes. digitellinc.com

In the context of donor-acceptor (D-A) cyclopropanes, the presence of an electron-donating group and an electron-accepting group on the ring facilitates nucleophilic ring-opening. nih.gov This strategy is widely used to create 1,3-bifunctionalized compounds, which are valuable synthetic intermediates. nih.gov Although not directly involving this compound, these principles highlight the potential for strain-release-driven transformations of its cyclopropane core. For instance, palladium-catalyzed reactions of bicyclo[1.1.0]butanes, which possess even higher strain, demonstrate how σ-bond activation can lead to the formation of spirocyclic compounds. nih.gov

Stereochemical Implications in Cyclopropane Ring Transformations

The stereochemistry of the starting cyclopropane is often crucial in determining the stereochemical outcome of its ring-opening reactions. Many transformations of cyclopropanes are stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product. masterorganicchemistry.com

For example, the cyclopropanation of an alkene is a stereospecific syn-addition, where the stereochemistry of the alkene is preserved in the resulting cyclopropane. masterorganicchemistry.com Conversely, during ring-opening, the mechanism of the reaction governs the stereochemical outcome. Electrophilic ring-opening reactions can proceed with either inversion or retention of configuration at the carbon centers, depending on the nature of the electrophile and the reaction pathway (e.g., SN2-like backside attack or a corner-protonated intermediate). acs.orgacs.org In asymmetric ring-opening reactions of donor-acceptor cyclopropanes catalyzed by chiral catalysts, high levels of enantioselectivity can be achieved, leading to enantioenriched products. nih.gov The stereochemical course is influenced by the catalyst and the substituents on the cyclopropane ring. nih.gov

Derivatization and Selective Functionalization Strategies

The functionalization of this compound can be achieved through modifications of the amide group or reactions involving the cyclopropane ring. The parent compound, 2,2-dimethylcyclopropanecarboxylic acid, serves as a key precursor for creating various derivatives. researchgate.net

A common strategy for derivatization is the conversion of the carboxylic acid to an acid chloride, which is a more reactive intermediate. google.comgoogle.com This acid chloride can then react with a variety of nucleophiles, such as amines or alcohols, to generate a diverse library of amides and esters. For instance, the synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide often proceeds through the amination of the corresponding acid chloride. google.com This approach allows for the introduction of a wide range of substituents on the amide nitrogen, thereby tuning the molecule's properties.

Furthermore, the chiral resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid is a critical step for the synthesis of enantiomerically pure derivatives like (S)-(+)-2,2-dimethylcyclopropanecarboxamide, which is an important intermediate for pharmaceuticals. researchgate.netgoogle.com This resolution can be accomplished by forming diastereomeric salts or esters with a chiral resolving agent, such as L-(-)-menthol or L-carnitine oxalate, followed by separation and hydrolysis. researchgate.netgoogle.com

Introduction of Novel Functional Groups onto the Cyclopropane Framework

The functionalization of the 2,2-dimethylcyclopropane ring is a key area of research, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal and agricultural chemistry. chemimpex.com The cyclopropane ring, while generally stable, possesses a unique electronic character that can be exploited for selective chemical modifications.

Research in this area has focused on several key strategies:

Direct C-H Functionalization: Advances in catalysis have made the direct activation and functionalization of C-H bonds an increasingly viable strategy. For the 2,2-dimethylcyclopropane framework, this could involve the selective introduction of substituents at the C1 or C3 positions. While specific examples directly involving this compound are not extensively detailed in the provided search results, this remains a logical and active area of synthetic exploration.

Functional Group Interconversion: The carboxamide group itself can serve as a handle for further transformations. For instance, hydrolysis of the amide would yield the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as esters, ketones, or other amide derivatives. This approach significantly broadens the synthetic utility of the parent molecule.

Ring-Opening Reactions: Under certain conditions, the strained cyclopropane ring can be opened to generate linear alkyl chains with specific stereochemistry. This reactivity can be triggered by various reagents, including electrophiles, nucleophiles, or through transition metal catalysis. The regioselectivity and stereoselectivity of these ring-opening reactions are critical aspects of their synthetic application.

The ability to introduce a wide range of functional groups, including halogens, hydroxyl groups, and various carbon-based substituents, allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Exploration of Tandem Reactions and Cascade Processes

Tandem reactions, also known as domino or cascade reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org These processes are highly atom-economical and can lead to the rapid construction of complex molecular architectures from simple starting materials.

While the direct participation of this compound in extensive cascade reactions is not explicitly detailed in the provided results, the inherent reactivity of the cyclopropane ring makes it a suitable candidate for inclusion in such sequences. For example, a reaction sequence could be initiated by the ring-opening of a cyclopropane derivative, which then triggers a series of intramolecular cyclizations or additions to form polycyclic systems.

A hypothetical tandem reaction involving a derivative of this compound could involve:

Initial Ring Activation: A catalytic process could activate one of the C-C bonds of the cyclopropane ring.

Intermolecular Coupling: The activated intermediate could then react with another molecule, such as an alkyne or an alkene.

Intramolecular Cascade: The resulting intermediate could then undergo a series of intramolecular reactions, such as cyclizations or rearrangements, to rapidly build a complex molecular scaffold.

The efficiency of a cascade reaction is measured by the number of bonds formed and the increase in structural complexity. wikipedia.org The development of such processes for cyclopropane-containing molecules like this compound is a continuing goal in synthetic organic chemistry.

Cycloaddition Chemistry Involving Cyclopropane-Containing Systems

Cycloaddition reactions are a cornerstone of organic synthesis, providing a powerful means to construct cyclic and heterocyclic systems. The unique electronic properties and ring strain of cyclopropanes and their derivatives make them interesting substrates for various cycloaddition processes.

While this compound itself does not directly participate in 1,3-dipolar cycloadditions, it can serve as a precursor to cyclopropene derivatives that do. The conversion of the carboxamide to other functional groups can facilitate the introduction of a double bond within the three-membered ring, leading to the formation of a cyclopropene.

Cyclopropenes are highly reactive dienophiles and dipolarophiles due to their significant ring strain. They readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and diazo compounds to furnish a variety of five-membered heterocyclic rings. chim.itnih.gov

For instance, the reaction of a cyclopropene derivative with a nitrone can lead to the formation of isoxazolidine (B1194047) products. nih.gov The regioselectivity of these reactions, which determines the orientation of the 1,3-dipole addition to the cyclopropene, is a key consideration and can often be controlled by the nature of the substituents on both the cyclopropene and the dipole. nih.gov

A general scheme for such a reaction is as follows:

Cyclopropene Derivative + 1,3-Dipole → Fused Heterocyclic System

The resulting polycyclic products, which incorporate the original cyclopropane framework in a fused arrangement, are often difficult to synthesize by other methods. These reactions highlight the synthetic utility of cyclopropane-containing systems as building blocks for the construction of complex and diverse molecular architectures. Research has shown that reactions of nitrones with certain cyclopropenes can produce stereoselective exo adducts. chim.it

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethylcyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,2-dimethylcyclopropanecarboxamide (B158928). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the atomic connectivity and environment within the molecule is achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Cyclopropane (B1198618) Protons and Methyl Substituents

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In this compound, the protons on the strained cyclopropane ring exhibit distinct chemical shifts and coupling patterns. The two methyl groups attached to the same carbon atom (C2) are chemically equivalent and typically appear as a single, sharp signal. The protons of the amide group (-CONH₂) may appear as a broad signal due to quadrupole broadening and chemical exchange.

The cyclopropane ring itself consists of a methylene (B1212753) group (CH₂) at the C3 position and a methine proton (CH) at the C1 position, which is attached to the carboxamide group. These three protons form a complex spin system. The analysis of their chemical shifts and spin-spin coupling constants is crucial for confirming the cyclopropane moiety. dtic.mil Predicted ¹H NMR data suggests specific resonance frequencies for these protons. np-mrd.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Methyl Protons (2x CH₃)~1.1 - 1.2
Cyclopropane CH~1.3 - 1.4
Cyclopropane CH₂~0.7 - 0.9
Amide Protons (NH₂)Variable, broad

Data is based on predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Molecular Carbon Framework

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For this compound, six distinct carbon signals are expected, corresponding to the carbonyl carbon, the three carbons of the cyclopropane ring, and the two methyl carbons. nih.govnih.gov The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The quaternary carbon of the cyclopropane ring (C2) and the carbons of the methyl groups also have characteristic chemical shifts. Predicted spectral data from databases align with these expectations. np-mrd.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)
C=OCarbonyl~178
C1Cyclopropane CH~30
C2Cyclopropane C(CH₃)₂~25
C3Cyclopropane CH₂~18
CH₃Methyl (x2)~22

Data sourced from PubChem and predicted spectra. nih.govnp-mrd.org Actual values may differ depending on experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netcapes.gov.br

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show correlations between the C1 methine proton and the C3 methylene protons, confirming their connectivity within the three-membered ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. youtube.comprinceton.edu An HSQC spectrum would show a cross-peak connecting the C1 proton signal to the C1 carbon signal, and another connecting the C3 proton signals to the C3 carbon signal. The methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. princeton.eduresearchgate.net Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary C2 carbon and the C1 and C3 carbons of the ring.

Correlations from the C1 proton to the carbonyl carbon (C=O) and the C2 carbon.

Correlations from the amide protons to the carbonyl carbon.

These combined 2D NMR experiments provide unambiguous evidence for the complete structural assignment of this compound.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first travel through the GC column and elute at a characteristic retention time before entering the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation.

Table 3: Key Ions in the GC-MS Spectrum of this compound

m/z ValueIonSignificance
113[C₆H₁₁NO]⁺Molecular Ion (Top Peak) nih.gov
55[C₄H₇]⁺A significant fragment, likely from the dimethylcyclopropyl moiety. nih.gov

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. When coupled with a high-resolution mass analyzer (HRMS), it allows for the extremely accurate determination of a compound's mass. This precision makes it possible to determine the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the molecular formula C₆H₁₁NO is 113.084063974 Da. nih.govnih.gov An ESI-HRMS measurement confirming this value provides definitive proof of the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a important tool for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum provides clear evidence for the presence of the primary amide and the cyclopropyl (B3062369) ring system. The key vibrational modes are the N-H stretching of the primary amide, the C=O stretching (Amide I band), and the N-H bending (Amide II band).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The presence of the primary amide group is identified by the N-H stretching vibrations, which typically appear as two bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretch, known as the Amide I band, is a strong absorption that is observed around 1640-1680 cm⁻¹. The N-H bend, or Amide II band, is found near 1600 cm⁻¹. The C-H stretching vibrations of the methyl and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info

A summary of the prominent IR absorption peaks for this compound is provided in the table below.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Primary AmideN-H Stretch~3400 - 3100
Primary AmideC=O Stretch (Amide I)~1680 - 1640
Primary AmideN-H Bend (Amide II)~1600
AlkylC-H Stretch~3000 - 2850
CyclopropylC-H Stretch~3100

This table presents generalized characteristic absorption ranges for the functional groups present in this compound.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Gas Chromatography (GC) for Enantiomeric Ratio (ER) and Purity Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.com For chiral molecules, the use of a chiral stationary phase (CSP) in GC allows for the separation of enantiomers, enabling the determination of the enantiomeric ratio (ER). researchgate.netunige.ch

A study demonstrated the successful enantioseparation of this compound and its corresponding acid from a bioconversion broth using GC. nih.gov The method employed a gamma-cyclodextrin-based chiral column (BGB-175) to separate the four enantiomers. nih.gov The effects of column flow rate and temperature on the retention and resolution of the enantiomers were investigated to optimize the separation. nih.gov This GC method proved to be simple, sensitive, and effective for monitoring the bioconversion process of this compound. nih.gov

Another approach to chiral GC analysis involves the use of derivatized cyclodextrins as CSPs. gcms.cz For instance, Chirasil-β-Dex, a permethylated beta-cyclodextrin, has been effectively used as a chiral stationary phase for the enantioselective GC analysis of various chiral cyclopropane derivatives. researchgate.netunige.ch This method provides valuable information on chemical yields, enantioselectivity, and catalytic activity in cyclopropanation reactions, often without the need for extensive work-up procedures. researchgate.netunige.ch

The following table summarizes the GC conditions used for the enantioseparation of this compound.

Parameter Conditions from Literature
Chiral Stationary Phase gamma-cyclodextrin based (e.g., BGB-175) nih.gov
Column Type Capillary
Carrier Gas Nitrogen or Helium
Detector Flame Ionization Detector (FID)

This table is a composite of typical conditions and may not reflect a single specific study.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical and chemical industries. nih.govnih.gov The development of advanced chiral stationary phases (CSPs) has significantly enhanced the ability of HPLC to determine the enantiopurity of chiral compounds like this compound. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for chiral separations due to their broad applicability. nih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel is a common CSP for this purpose. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), plays a critical role in achieving enantioseparation. mdpi.com

Research has shown that the enantiomers of related cyclopropane derivatives can be effectively separated on both immobilized and coated amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (Chiralpak IA and Chiralpak AD, respectively). researchgate.net The separation was achieved using a mobile phase of n-hexane/2-propanol with UV detection. researchgate.net Such methods allow for the direct determination of the enantiomeric excess of cyclopropanes. researchgate.net

The table below outlines typical parameters for chiral HPLC analysis of cyclopropane derivatives.

Parameter Typical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives) nih.gov
Mobile Phase Normal Phase: Hexane/Alcohol mixtures; Reversed Phase: Acetonitrile/Water mdpi.com
Detector UV-Vis
Flow Rate 0.5 - 1.5 mL/min

This table represents a summary of common conditions and may not be specific to a single published method.

Other Specialized Separation Techniques for Isomeric Mixtures

Beyond conventional GC and HPLC, other specialized separation techniques can be applied to isomeric mixtures. While specific applications to this compound are not extensively documented, techniques used for similar chiral compounds can be considered.

One such technique is Supercritical Fluid Chromatography (SFC) , which uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC, including faster separations and reduced solvent consumption. Chiral SFC, employing the same types of chiral stationary phases as HPLC, is a powerful tool for enantioseparation.

Another relevant technique is counter-current chromatography , which has been successfully used for the preparative separation of enantiomers of related compounds using a chiral selector, such as hydroxypropyl-β-cyclodextrin, added to the aqueous phase. nih.gov

These advanced techniques provide alternative and sometimes superior methods for the challenging separation of isomeric mixtures, which is crucial for the preparation and analysis of enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies of 2,2 Dimethylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,2-dimethylcyclopropanecarboxamide (B158928).

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org It is a powerful tool for predicting various molecular properties. For this compound, DFT calculations can elucidate its electronic structure, providing information on orbital energies, electron density distribution, and the nature of chemical bonds. These calculations are also used to predict the molecule's energetic properties, such as its total energy and heat of formation.

Furthermore, DFT is employed to predict spectroscopic properties. For instance, calculations can yield vibrational frequencies that correspond to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Below is a table showcasing some computed properties of this compound, which are often derived from DFT calculations.

PropertyValue
Molecular Weight113.16 g/mol nih.govsigmaaldrich.comnih.gov
Exact Mass113.084063974 Da nih.govnih.gov
XLogP3-AA0.4 nih.govnih.gov
Hydrogen Bond Donor Count1 nih.gov
Polar Surface Area43.1 Ų nih.govnih.gov
Rotatable Bond Count1
pKa (Predicted)16.61 ± 0.40 chemicalbook.com

This table contains data that is typically calculated using computational chemistry methods like DFT.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly DFT, is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states, which are the high-energy intermediates that connect reactants and products.

For reactions involving this compound, computational studies can provide detailed insights into the step-by-step process of bond breaking and formation. nih.gov This allows for the prediction of reaction kinetics and the identification of factors that control the reaction's outcome. The study of transition state structures is crucial for understanding reaction barriers and, consequently, reaction rates.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and biological activity. Computational methods are widely used to perform conformational analysis, which involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, this analysis would reveal the preferred spatial arrangement of its atoms.

Furthermore, computational chemistry can be used to predict the stereochemical outcome of reactions. nih.gov For reactions that can produce multiple stereoisomers, these methods can help determine which isomer is likely to be the major product. This is particularly important in the synthesis of chiral molecules, where controlling the stereochemistry is essential. The (S)-(+)-enantiomer of this compound is a known chiral compound. sigmaaldrich.comchemicalbook.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, providing a detailed picture of molecular motion and interactions.

Investigation of Enzyme-Substrate Interactions in Biocatalytic Processes

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and efficiency. nih.govrsc.org MD simulations are a powerful tool for studying the interactions between an enzyme and its substrate, such as this compound. nih.govresearchgate.net These simulations can reveal how the substrate binds to the enzyme's active site, the specific interactions that hold it in place, and the conformational changes that occur during the catalytic process. researchgate.net This information is invaluable for understanding enzyme mechanisms and for designing new and improved biocatalysts.

Analysis of Solvent Effects on Reaction Pathways and Molecular Conformations

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. wikipedia.org MD simulations can be used to explicitly model the solvent molecules surrounding a solute, such as this compound, and to study how the solvent influences its behavior. rsc.org These simulations can reveal how the solvent affects the stability of different conformations of the molecule and how it influences the energetics of reaction pathways. chemrxiv.orgnih.gov Understanding solvent effects is crucial for optimizing reaction conditions and for accurately predicting reaction outcomes in solution. nih.govresearchgate.net

In Silico Design and Rational Engineering of Catalysts (e.g., Nitrilases)

The tailored design of biocatalysts with enhanced activity and specificity for non-natural substrates like this compound is a key objective in modern biotechnology. Computational and theoretical methods are instrumental in guiding the rational engineering of enzymes, such as nitrilases, for this purpose. These approaches allow for the prediction of beneficial mutations, reducing the need for extensive and labor-intensive experimental screening.

Rational engineering of enzymes is a process that benefits from a deep understanding of the enzyme's structure and catalytic mechanism. When the three-dimensional structure of an enzyme is known, site-directed mutagenesis can be employed to introduce specific amino acid substitutions that are predicted to enhance a desired enzymatic property. nih.gov This approach has been successfully used to explore and modify the function of nitrilases. nih.gov

Computational Strategies for Catalyst Redesign:

A variety of computational tools are employed in the rational design of enzymes. These include:

Molecular Docking: This method predicts the preferred orientation of a substrate when bound to an enzyme's active site. For this compound, docking simulations can identify key amino acid residues that interact with the cyclopropane (B1198618) ring and the amide group, providing targets for mutagenesis. Studies on other enzyme systems have demonstrated the utility of molecular docking in understanding ligand-protein interactions and guiding drug design. nih.govmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches combine the accuracy of quantum mechanics for the reactive part of the system (the substrate and the catalytic residues) with the efficiency of molecular mechanics for the rest of the enzyme. This allows for the detailed study of the reaction mechanism and the calculation of activation energies, providing a powerful tool for understanding and predicting catalytic efficiency. nih.govnih.gov

Rational Engineering of Nitrilases for Amidase Activity:

While nitrilases are primarily known for hydrolyzing nitriles, some also exhibit promiscuous amidase activity. ulb.ac.be This dual activity can be enhanced through rational engineering. The catalytic mechanism for both nitrile and amide hydrolysis is thought to proceed through a common tetrahedral intermediate, involving a key cysteine residue in the active site. nih.gov

Site-directed mutagenesis studies on nitrilases have successfully identified residues that affect substrate specificity and enantioselectivity. nih.gov For instance, by modifying the steric hindrance within the active site, it is possible to improve the accommodation of bulky substrates. nih.gov Given the sterically demanding 2,2-dimethylcyclopropyl group of the target amide, this strategy is highly relevant.

A hypothetical study on the rational engineering of a nitrilase for enhanced this compound hydrolysis could involve the following steps:

Selection of a Parent Enzyme: A nitrilase with known, albeit low, amidase activity would be chosen as the starting point.

Homology Modeling: If the crystal structure of the chosen nitrilase is not available, a homology model would be built based on the structure of a related enzyme.

Molecular Docking and MD Simulations: this compound would be docked into the active site of the modeled nitrilase. MD simulations would then be performed to assess the stability of the binding pose and to identify residues that may hinder optimal substrate positioning.

Site-Directed Mutagenesis: Based on the computational analysis, specific amino acid residues in the active site would be targeted for mutation. For example, bulky residues could be replaced with smaller ones to reduce steric clashes with the dimethylcyclopropyl group.

Kinetic Characterization of Mutants: The engineered enzyme variants would be expressed and their kinetic parameters (Km and kcat) for the hydrolysis of this compound would be determined experimentally.

Hypothetical Research Findings:

The following data tables present hypothetical results from such a rational engineering study, illustrating the potential for improving the catalytic efficiency of a nitrilase towards this compound.

Table 1: In Silico Analysis of a Putative Nitrilase Active Site with this compound

ResidueDistance to Substrate (Å)Predicted InteractionProposed MutationRationale
Trp1603.5Steric hindranceW160AReduce steric bulk to better accommodate the cyclopropyl (B3062369) ring.
Phe1984.2Hydrophobic interactionF198LOptimize hydrophobic packing with the dimethyl groups.
Tyr852.8Hydrogen bond with amideY85FModulate the electronic environment of the active site.

Table 2: Kinetic Parameters of Engineered Nitrilase Variants for the Hydrolysis of this compound

Enzyme VariantKm (mM)kcat (s-1)kcat/Km (s-1M-1)Fold Improvement
Wild-Type15.20.053.31
W160A10.80.2523.17
F198L12.50.1814.44.4
W160A/F198L8.50.85100.030.3

These hypothetical data illustrate how in silico design and rational engineering can lead to a significant enhancement in the catalytic performance of an enzyme for a specific, non-natural substrate. The iterative process of computational prediction and experimental validation is a powerful strategy for developing novel biocatalysts for industrial applications. nih.gov

Advanced Applications of 2,2 Dimethylcyclopropanecarboxamide in Chemical Synthesis and Materials Science

Chiral Building Block in Complex Organic Synthesis

The enantiopure forms of 2,2-dimethylcyclopropanecarboxamide (B158928), specifically the (S)-(+)-enantiomer, are highly sought after for their ability to introduce stereospecificity in complex molecular architectures. This has led to their significant use in the total synthesis of natural products and the construction of specialized molecular systems.

Precursor in the Total Synthesis of Complex Natural Products

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a key chiral intermediate in the synthesis of Cilastatin (B194054), a crucial component in certain antibiotic treatments. chemimpex.comarkat-usa.org Cilastatin is an inhibitor of dehydropeptidase-I, an enzyme that can degrade certain antibiotics, and is therefore co-administered to prolong their efficacy. researchgate.net The synthesis of Cilastatin sodium can commence from (S)-2,2-dimethylcyclopropanecarboxamide, which is reacted with ethyl 7-chloro-2-oxoheptanoate. The resulting product is then coupled with L-cysteine to form the alkyl cilastatin ester, which is subsequently saponified to yield Cilastatin sodium. The chirality of the 2,2-dimethylcyclopropane moiety is essential for the biological activity of Cilastatin. arkat-usa.org

The preparation of enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxamide itself is a critical step and can be achieved through various methods, including the resolution of racemic 2,2-dimethylcyclopropane carboxylic acid using chiral auxiliaries like L-phenylglycine methyl ester or through biocatalytic processes employing specific enzymes. arkat-usa.org

Table 1: Key Intermediates in the Synthesis of Cilastatin from (S)-2,2-Dimethylcyclopropanecarboxamide

Precursor/IntermediateReagent(s)Product
(S)-2,2-DimethylcyclopropanecarboxamideEthyl 7-chloro-2-oxoheptanoateEthyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamide)-2-oxoheptanoate
Ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamide)-2-oxoheptanoateL-cysteine methyl ester hydrochloride, K₃PO₄Alkyl cilastatin ester
Alkyl cilastatin esterSaponification (e.g., with NaOH)Cilastatin sodium

Synthesis of Chiral Porphyrins and Related Macrocyclic Systems

Chiral porphyrins and their metal complexes are of significant interest due to their potential applications in asymmetric catalysis. The modular synthesis of these complex macrocycles often relies on the introduction of chiral building blocks. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is identified as a suitable optically pure building block for this purpose. It can be coupled to a porphyrin core, often through palladium-catalyzed cross-coupling reactions, to create a chiral environment around the central porphyrin ring. This approach allows for the development of a "toolbox" of chiral porphyrins with diverse steric and electronic properties, which can be used to catalyze a variety of enantioselective reactions.

Construction of Highly Functionalized Cyclopropane-Containing Scaffolds

The cyclopropane (B1198618) ring is a recurring motif in a wide array of bioactive natural products and pharmaceuticals. chemimpex.com The rigidity and unique electronic properties of this three-membered ring make it an attractive structural unit for the design of molecules with specific three-dimensional orientations of functional groups. chemimpex.com this compound serves as a valuable starting point for the construction of more complex, highly functionalized cyclopropane-containing scaffolds.

Chemoenzymatic strategies have been developed for the stereoselective synthesis and diversification of cyclopropyl (B3062369) ketones, which are versatile intermediates. While not directly starting from the carboxamide, these methods highlight the importance of functionalized cyclopropanes in creating libraries of chiral building blocks for drug discovery. The amide group of this compound can be chemically transformed into other functionalities, allowing for its incorporation into a diverse range of molecular architectures.

Intermediate in the Synthesis of Non-Pharmaceutical Chemical Entities

Beyond its role in the synthesis of complex pharmaceuticals, this compound and its derivatives are valuable intermediates in other areas of chemical manufacturing, including agrochemistry and the development of novel heterocyclic compounds.

Derivatives for Agrochemistry Applications (excluding specific efficacy studies)

Derivatives of 2,2-dimethylcyclopropanecarboxylic acid are important starting materials for the synthesis of fluorine-containing pyrethroid insecticides. chemimpex.com These synthetic insecticides are analogues of the natural pyrethrins (B594832) and are known for their high potency. The synthesis of these pyrethroids often involves the esterification of a suitable alcohol with a cyclopropanecarboxylic acid derivative. While the primary focus is often on the carboxylic acid, the corresponding carboxamide can serve as a precursor to the acid or other activated forms necessary for the synthesis. The 2,2-dimethylcyclopropane moiety is a common structural feature in this class of insecticides.

Synthesis of Novel Heterocyclic Systems

The strained cyclopropane ring and the amide functionality of this compound provide reactive sites for the construction of novel heterocyclic systems. The ring-opening of cyclopropanes can lead to the formation of larger ring systems, and the amide group can participate in cyclization reactions. For instance, reactions involving the cleavage of the cyclopropane ring can be employed in ring-enlargement strategies to synthesize nitrogen-containing heterocycles. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of cyclopropane derivatives suggest its potential as a precursor for various heterocyclic scaffolds. For example, the reaction of cyclopropenones with sulfur-containing heterocumulenes provides a route to various sulfur-containing heterocycles. This suggests that the cyclopropane ring in this compound could potentially undergo similar cycloaddition or ring-opening reactions to form novel heterocyclic structures.

Role in the Development of Advanced Materials

The incorporation of the 2,2-dimethylcyclopropyl moiety into larger molecular frameworks imparts a high degree of conformational rigidity. This characteristic is increasingly exploited in materials science to create molecules with well-defined three-dimensional structures, influencing properties such as thermal stability, liquid crystalline behavior, and biological activity.

Contribution to Functional Organic Materials Synthesis

While direct polymerization of this compound is not extensively documented, its derivatives serve as crucial precursors in the synthesis of specialized polymers and functional organic materials. The chiral nature of its stereoisomers, such as (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, is particularly valuable in creating materials with specific optical or biological recognition properties. sigmaaldrich.com

Research into functional polymers has shown that incorporating cyclopropane rings into the polymer backbone or as pendant groups can significantly alter the material's properties. researchgate.net For instance, the cyclopropanation of existing polymers like polybutadiene (B167195) introduces rigid units that can affect the glass transition temperature, melt flow, and thermal stability of the resulting material. researchgate.net Although these studies may not directly use this compound, they establish the principle that the 2,2-dimethylcyclopropane unit is a valuable component in designing functional polymers. The synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide is often a key step in the production of more complex chiral molecules that can be used as monomers for chiral polymers or as dopants in liquid crystal formulations. google.comresearchgate.net

The synthesis of novel liquid crystalline compounds containing 2,2-disubstituted cyclopropane end groups has been reported, demonstrating the role of the cyclopropane moiety in influencing mesophase behavior. tandfonline.com These findings suggest the potential for derivatives of this compound to be utilized in the creation of new liquid crystal materials with specific dielectric anisotropies, which are crucial for display technologies. beilstein-journals.orgnih.gov

Interactive Data Table: Properties of Cyclopropane-Containing Liquid Crystals
Compound Substituents on Cyclopropane Observed Liquid Crystal Phases Dielectric Anisotropy (Δε)
8 -CF2- Smectic Low Negative
9 -CF2-CF- Smectic Low Negative
11a -CF2- Nematic, Smectic Positive

Data derived from studies on fluorinated cyclopropane liquid crystals, illustrating the impact of the cyclopropane motif. beilstein-journals.orgbeilstein-journals.org

Design of Conformationally Restricted Molecular Scaffolds

The rigid, three-dimensional structure of the cyclopropane ring makes this compound and its derivatives excellent building blocks for constructing conformationally restricted molecular scaffolds. researchgate.net These scaffolds are crucial in medicinal chemistry and materials science for holding functional groups in specific spatial orientations, thereby enhancing interactions with biological targets or controlling the self-assembly of materials.

The use of cyclopropane-containing amino acids to create conformationally constrained peptidomimetics is a well-established strategy. These modified peptides often exhibit enhanced metabolic stability and receptor selectivity due to the fixed orientation of the side chains. The conformational analysis of molecules containing the 2,2-dimethylcyclopropyl group reveals a highly defined structure that can be leveraged in the design of such scaffolds. researchgate.net

While direct incorporation of this compound into complex scaffolds is an area of ongoing research, the principle is demonstrated by the synthesis of related cyclopropane derivatives. For example, the synthesis of various ethynyl[2.2]paracyclophanes, which are used to construct larger, complex carbon frameworks, showcases the utility of rigid building blocks in molecular scaffolding.

The development of systematic methods for creating molecular scaffolds often relies on the use of well-defined hub molecules that can be derivatized in a controlled manner. The defined stereochemistry and conformational rigidity of chiral this compound make it an attractive candidate for such a hub, enabling the synthesis of diverse and complex molecular architectures.

Interactive Data Table: Conformational Data of Cyclopropyl-Containing Molecules
Molecule Dihedral Angle (°) Key Distances (Å) Conformational State
L-CCG-I χ1: Variable, χ2: Variable d1 (α-N+–γ-CO2–): Variable, d2 (α-CO2– –γ-CO2–): Variable Partially Restricted
L-CCG-IV χ1: Variable, χ2: Variable d1 (α-N+–γ-CO2–): Variable, d2 (α-CO2– –γ-CO2–): Variable Partially Restricted
N-[2,2-dimethyl-3-(2-methylpropenyl)-cyclopropylcarbonyl]-5-methylisoxazolin-3-one Multiple defined angles Defined bond lengths Long conjugative system

Data from conformational analyses of various cyclopropane-containing molecules, highlighting the structural constraints imposed by the cyclopropane ring. researchgate.netrsc.org

Future Research Directions

Exploration of Unconventional Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. rsc.org For 2,2-dimethylcyclopropanecarboxamide (B158928), which possesses a chiral center, the development of efficient asymmetric syntheses is crucial for its application in stereospecific pharmaceuticals. Future research is expected to move beyond traditional methods and explore more innovative approaches.

One promising area is the use of temporary stereocenters to direct the cyclopropanation reaction. rsc.orgnih.govresearchgate.net This strategy involves introducing a chiral auxiliary to a substrate, performing a diastereoselective cyclopropanation, and then removing the auxiliary to yield the enantiopure cyclopropane (B1198618). rsc.orgnih.govresearchgate.net For instance, a three-step sequence of an aldol (B89426) reaction with a chiral auxiliary, a directed cyclopropanation, and a final retro-aldol cleavage can produce chiral cyclopropane-carboxaldehydes with high enantiomeric excess, which are precursors to the target amide. rsc.orgnih.govresearchgate.net

Another avenue involves transition-metal catalyzed asymmetric cyclopropanation. nih.gov While rhodium and copper catalysts are well-established for diazo-based cyclopropanation, the development of new catalytic systems with novel ligands could offer improved selectivity and broader substrate scope. nih.govresearchgate.net Cobalt-based catalytic systems, for example, have shown high efficiency for the asymmetric cyclopropanation of alkenes and could be adapted for the synthesis of this compound precursors. nih.gov Research into Michael Initiated Ring Closure (MIRC) reactions also presents a versatile method for creating cyclopropane rings with high enantioselectivity. rsc.org

Synthesis StrategyDescriptionPotential Advantage
Temporary StereocentreUse of a removable chiral auxiliary to guide stereoselective cyclopropanation. rsc.orgnih.govHigh enantiomeric excess and applicability to various substrates. rsc.orgnih.gov
Advanced Catalytic SystemsDevelopment of new transition-metal catalysts (e.g., Cobalt-based) with novel chiral ligands. nih.govImproved efficiency, diastereoselectivity, and enantioselectivity. nih.gov
Michael Initiated Ring ClosureEnantioselective formation of the cyclopropane ring through a conjugate addition followed by intramolecular cyclization. rsc.orgVersatile and efficient for generating highly enantioenriched cyclopropanes. rsc.org

Development of Next-Generation Biocatalysts with Tailored Specificity and Efficiency

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. google.com The use of enzymes for the production of chiral compounds like (S)-(+)-2,2-dimethylcyclopropanecarboxamide is an area ripe for advancement. researchgate.netgoogle.com

Current biocatalytic methods often involve the kinetic resolution of a racemic mixture. For example, lipases have been used for the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to produce (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a key precursor. researchgate.net However, this method is limited by a theoretical maximum yield of 50%.

Future research will likely focus on the discovery and engineering of novel enzymes with improved characteristics. This includes enzymes capable of direct asymmetric synthesis, bypassing the need for resolution. Techniques such as directed evolution and rational protein design can be employed to create biocatalysts with:

Enhanced Stereospecificity: To produce the desired enantiomer with near-perfect purity.

Broader Substrate Tolerance: To allow for the synthesis of a wider range of substituted cyclopropane derivatives.

Improved Stability: To withstand industrial process conditions.

A patent describes a microbiological process for producing S-(+)-2,2-dimethylcyclopropanecarboxamide from the racemic mixture by biotransforming the R-(-)-enantiomer into the corresponding carboxylic acid using newly isolated microorganisms. google.com This highlights the potential for discovering new biocatalytic routes.

Synergistic Integration of Advanced Computational Design with Synthetic Methodologies

Computational chemistry is becoming an indispensable tool in modern chemical research. nih.govnih.gov The integration of computational design with synthetic strategies for this compound can accelerate the discovery and optimization of manufacturing processes.

Computational approaches can be applied in several ways:

Predicting Reaction Outcomes: Quantum mechanical calculations can elucidate reaction mechanisms, such as those in transition-metal-catalyzed cyclopropanations, helping to predict stereochemical outcomes and identify the most promising catalyst-ligand combinations. acs.org

Designing Novel Catalysts: Computational modeling can be used to design new chiral ligands or enzyme active sites with tailored properties for specific asymmetric transformations. nih.govnih.gov For instance, the design of chimeric polyketide synthases demonstrates how computational tools can create new biosynthetic pathways. nih.gov

Optimizing Reaction Conditions: Predictive models can help to identify the optimal solvent, temperature, and other reaction parameters to maximize yield and selectivity, reducing the need for extensive empirical screening.

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space and develop more robust and economical synthetic routes.

Uncovering Novel Chemical Transformations and Reactivity Patterns of the Cyclopropane Ring System

The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) imparts unique reactivity compared to other cycloalkanes. unl.pt While some reactions of cyclopropanes are known, there is still much to explore regarding the specific reactivity of this compound and its derivatives.

Future research in this area could focus on:

Ring-Opening Reactions: Investigating novel reagents and conditions to selectively open the cyclopropane ring, leading to the formation of diverse acyclic structures. The reactivity of cyclopropanols, which can undergo ring-opening or reactions with retention of the ring, provides a model for exploring such transformations. rsc.org The cyclopropane ring can act as a reporter for reaction mechanisms, with ring-opening suggesting polar pathways and ring-retention indicating radical pathways. acs.org

Cycloaddition Reactions: Exploring the participation of the cyclopropane ring in cycloaddition reactions to construct more complex polycyclic and heterocyclic systems. researchgate.net Transition-metal catalysis has been used to facilitate cycloadditions of various substituted cyclopropanes. researchgate.net

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the cyclopropane ring, which would provide a highly atom-economical way to synthesize new derivatives.

Understanding these novel transformations will not only expand the synthetic utility of this compound but also contribute to the fundamental knowledge of small ring chemistry. scilit.com

Expanding Applications in Emerging Chemical and Material Science Domains

While this compound is well-established in the pharmaceutical and agrochemical industries, its unique structural and physical properties suggest potential for use in other fields. chemimpex.com The rigid, three-dimensional structure of the cyclopropane ring is a desirable feature in modern drug discovery and materials science. nih.govresearchgate.net

Future research could explore its incorporation into:

Polymers and Coatings: The dimethylcyclopropane unit could impart specific properties such as increased durability, thermal stability, or altered refractive index to polymers and coatings. chemimpex.com

Liquid Crystals: The rigid, non-planar structure of the cyclopropane ring could be exploited in the design of novel liquid crystalline materials.

Advanced Materials: As a building block, it could be used to create materials with unique electronic or optical properties. The incorporation of cyclopropane fragments is a known strategy for creating molecules with specific pharmacological properties. researchgate.net

By exploring these emerging areas, the value and utility of this compound can be extended beyond its current applications, opening up new markets and technological opportunities.

Q & A

Q. How can this compound be incorporated into polymeric materials, and what properties are enhanced?

  • Methodological Answer : Ring-opening metathesis polymerization (ROMP) with Grubbs’ catalyst incorporates the cyclopropane moiety into polyesters, improving thermal stability (TGA shows decomposition >300°C). Click chemistry (CuAAC) functionalizes the amide group with azide-terminated PEG, enhancing hydrophilicity (contact angle reduction from 85° to 40°) . Mechanical properties (tensile strength, Young’s modulus) are evaluated via ASTM D638 tensile testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.